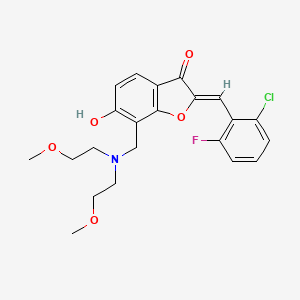

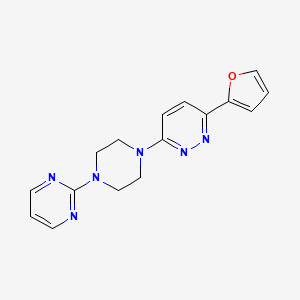

![molecular formula C18H18N2O2 B2856588 2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole CAS No. 876887-07-9](/img/structure/B2856588.png)

2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Eugenol (4-allyl-2-methoxyphenol) is a volatile phenolic bioactive compound derived from a natural resource . This compound has been identified in several aromatic plants, among which Syzygium aromaticum (L.) Merr. and L.M. Perry contains between 45 and 90% of eugenol in its essential oil compared to other natural sources .

Synthesis Analysis

Eugenol has been studied over the years and has shown to display a wide range of biological activities as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic . It has been extensively used in cosmetics, in the food processing industry, and also as a starting material for total synthesis of several natural products .Molecular Structure Analysis

The 4-allyl-2-methoxyphenol has a simple structure, which presents three active sites: hydroxyl, allylic, and aromatic groups . Thus, the chemistry of this natural component emphasizes its potential impact in the synthesis of novel drugs, compounds that can be useful for human resources .Applications De Recherche Scientifique

Antibacterial Agents

- A study on 2,4-diamino-5-(3,5-dialkenyl-4-methoxy- or -4-hydroxybenzyl)pyrimidines, derived from [(allyloxy)benzyl]pyrimidines, showed high antibacterial activity against anaerobic organisms like Bacteroides species and Fusobacterium (Roth et al., 1989).

Anticancer Activity

- Research on eugenol derivatives, including a compound structurally similar to "2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole", demonstrated potent anticancer activity against breast cancer cells (Alam, 2022).

- Benzimidazole derivatives were synthesized and tested for their in vitro anticancer potential, with one compound showing moderate cytotoxic effects on HeLa cells (El-Shekeil et al., 2012).

DNA Topoisomerase I Inhibitors

- A study on 1H-benzimidazole derivatives revealed their potential as inhibitors of mammalian type I DNA topoisomerase, crucial for cancer therapy (Alpan et al., 2007).

Mécanisme D'action

While the mechanism of action for “2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole” is not available, eugenol derivatives have demonstrated a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic effects .

Orientations Futures

Eugenol and its derivatives have shown potential in various fields due to their wide range of biological activities . Future research could focus on exploring the potential uses of “2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole” and similar compounds in medicine, cosmetics, and other industries.

Propriétés

IUPAC Name |

2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-3-6-13-9-10-16(17(11-13)21-2)22-12-18-19-14-7-4-5-8-15(14)20-18/h3-5,7-11H,1,6,12H2,2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTBZLLLHZOFEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

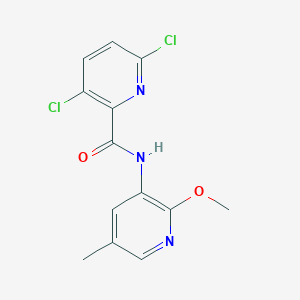

![methyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2856505.png)

![1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2856509.png)

![N5-(pyridin-3-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2856513.png)

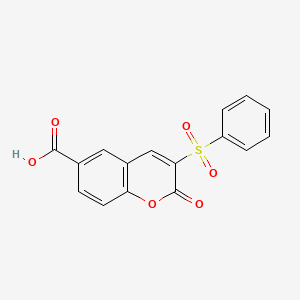

![3-(3-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2856514.png)

![2,5-dichloro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2856517.png)

![7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B2856525.png)

![N-(2-benzoyl-4-chlorophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2856526.png)